1-Acetyl-2-pyrrolidone

Catalog No.
S662080
CAS No.
932-17-2
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-2-pyrrolidone

CAS Number

932-17-2

Product Name

1-Acetyl-2-pyrrolidone

IUPAC Name

1-acetylpyrrolidin-2-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3

InChI Key

YLHUPYSUKYAIBW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC1=O

Canonical SMILES

CC(=O)N1CCCC1=O

Solvent and Reaction Medium

N-AP possesses several characteristics that make it a valuable solvent in various scientific settings. It is a colorless liquid with a relatively high boiling point (231°C) and good thermal stability []. Additionally, it exhibits moderate polarity, allowing it to dissolve a wide range of polar and non-polar compounds []. This versatility makes N-AP suitable for various applications, including:

  • Synthesis of organic compounds: Due to its ability to dissolve diverse starting materials and reaction products, N-AP finds use in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals [].
  • Extraction and purification: N-AP's selective solvency properties allow it to be employed for the extraction and purification of specific components from complex mixtures, such as isolating natural products from plant extracts [].

Organic Synthesis and Catalysis

N-AP can participate in organic synthesis beyond its role as a solvent. Its unique structure, containing both an amide group and a cyclic ring, allows it to act as a reactant or catalyst in specific reactions.

  • Precursor for N-heterocyclic compounds: N-AP can be used as a building block for the synthesis of various N-heterocyclic compounds, which are essential components in pharmaceuticals, agrochemicals, and materials science.
  • Organocatalysis: Recent research explores the potential of N-AP as an organocatalyst, meaning it can accelerate specific chemical reactions without being consumed in the process. Studies suggest its effectiveness in promoting various organic transformations, such as aldol reactions and cyclizations [].

Other Potential Applications

While the research is still in its early stages, N-AP shows promise for other scientific applications, including:

  • Biocompatible material development: N-AP's low toxicity and biocompatibility make it a potential candidate for the development of biocompatible materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
  • Electrolyte for batteries: N-AP's unique solvation properties and electrochemical stability are being explored for its potential use as an electrolyte in lithium-ion batteries, aiming to improve their performance and safety.

1-Acetyl-2-pyrrolidone is a chemical compound with the molecular formula C6H9NO2C_6H_9NO_2 and a molecular weight of approximately 127.14 g/mol. It is classified as a derivative of pyrrolidone, specifically an acetylated form of 2-pyrrolidone. This compound appears as a clear liquid that can range in color from colorless to reddish-yellow and has a boiling point of 231 °C . Its structure features a five-membered lactam ring, which contributes to its unique chemical properties and reactivity.

, including:

  • Oxidation: It can be oxidized to yield N-acetylsuccinimide, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can undergo reduction to revert to 2-pyrrolidone, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: It can engage in nucleophilic substitution reactions where the acetyl group is replaced by other functional groups, often facilitated by nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

  • From Oxidation: N-acetylsuccinimide.
  • From Reduction: 2-pyrrolidone.
  • From Substitution: Various N-substituted pyrrolidones.

Research on the biological activity of 1-acetyl-2-pyrrolidone is limited, but it has been noted for its potential role in enhancing the polymerization of 2-pyrrolidone, acting as an activator in anionic polymerization processes. This property suggests that it may influence the molecular weight and conversion efficiency of resulting polymers. Additionally, its structural similarity to other pyrrolidones may imply potential pharmacological activities, although specific studies are needed to elucidate these effects.

Several methods exist for synthesizing 1-acetyl-2-pyrrolidone:

  • Acetylation of 2-Pyrrolidone: This is the most common method, involving the reaction of 2-pyrrolidone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions are typically mild, leading to high yields of the desired product .
  • Industrial Production: In industrial settings, similar acetylation processes are scaled up using continuous flow reactors to enhance efficiency and yield. Catalysts may be employed to optimize reaction conditions further.

1-Acetyl-2-pyrrolidone finds various applications across different fields:

  • Polymer Industry: It is utilized as an activator in the anionic polymerization of 2-pyrrolidone, which is crucial for producing poly(2-pyrrolidone), a polymer with applications in pharmaceuticals and materials science.
  • Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in synthesizing various pharmaceutical compounds.
  • Chemical Research: Its reactivity makes it valuable for synthetic organic chemistry applications.

While specific interaction studies focusing solely on 1-acetyl-2-pyrrolidone are scarce, its behavior in polymerization suggests that it interacts favorably with initiators like potassium 2-pyrrolidonate. Studies indicate that controlling temperature during polymerization can significantly affect both conversion rates and molecular weights of polymers formed.

Similar Compounds

Several compounds share structural similarities with 1-acetyl-2-pyrrolidone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N-Acetyl-2-pyrrolidoneC6H9NO2Directly related to 1-acetyl-2-pyrrolidone; used similarly in synthesis.
2-Acetyl-1-pyrrolineC6H9NOKnown for its aroma properties; used in flavoring.
5-Acetylpyrrolidin-2-oneC6H9NOInvolved in various synthetic pathways; has biological relevance.
1-(1-Pyrrolin-2-yl)-2-pyrrolidoneC8H13NStudied for its role in polymerization processes.

Uniqueness

1-Acetyl-2-pyrrolidone stands out due to its specific role as an activator in polymerization reactions and its potential utility in synthesizing various derivatives within organic chemistry. Its unique structural features contribute to its diverse applications and interactions within chemical processes, distinguishing it from other similar compounds.

LogP

-0.05 (LogP)

Other CAS

932-17-2

Wikipedia

2-Pyrrolidinone, 1-acetyl-

Dates

Last modified: 08-15-2023

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